2,4-Dichloro-7-fluoroquinazoline
Description
Significance of the Quinazoline (B50416) Scaffold in Medicinal Chemistry and Organic Synthesis
The versatility of the quinazoline core structure makes it a "privileged scaffold" in drug discovery, meaning it can bind to a variety of biological targets with high affinity. mdpi.commdpi.com This has led to the development of a multitude of quinazoline-containing compounds with diverse therapeutic applications. nih.govwisdomlib.org
Quinazoline derivatives are integral to a wide array of pharmaceutical agents, demonstrating a broad spectrum of pharmacological activities. mdpi.comnih.gov These include anticancer, anti-inflammatory, antiviral, antibacterial, and anticonvulsant properties. mdpi.comnih.gov Notably, several FDA-approved drugs feature the quinazoline core. For instance, gefitinib (B1684475) and erlotinib (B232) are used in cancer therapy as epidermal growth factor receptor (EGFR) inhibitors. wikipedia.orgnih.gov Other examples include prazosin (B1663645) and alfuzosin, which act as alpha-adrenergic receptor antagonists for treating hypertension. nih.gov The ability to modify the quinazoline structure at various positions allows for the fine-tuning of its biological activity, making it a valuable tool for medicinal chemists. nih.govresearchgate.net
| Drug Name | Therapeutic Application | Mechanism of Action |
| Gefitinib | Cancer (Non-small-cell lung carcinoma) | EGFR inhibitor wikipedia.orgnih.gov |
| Erlotinib | Cancer (various) | EGFR inhibitor nih.govnih.gov |
| Prazosin | Hypertension | Alpha-adrenergic receptor antagonist nih.govnih.gov |
| Alfuzosin | Benign Prostatic Hyperplasia | Alpha-adrenergic receptor antagonist nih.gov |
The quinazoline scaffold is not only a product of synthetic chemistry but is also found in over 200 natural alkaloids isolated from plants, microorganisms, and animals. mdpi.com One of the earliest known quinazoline alkaloids is vasicine, isolated from Adhatoda vasica, which exhibits potent bronchodilator activity. mdpi.com In the realm of agriculture, 4(3H)-quinazolinone derivatives have shown promise as herbicides, fungicides, and insecticides, highlighting the scaffold's versatility beyond medicine. mdpi.comnih.gov
Overview of Halogenated Quinazolines in Drug Discovery
The introduction of halogen atoms, such as fluorine and chlorine, into the quinazoline scaffold can significantly enhance its pharmacological properties. acs.org Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov For example, structure-activity relationship studies have revealed that the presence of a halogen atom at certain positions of the quinazolinone ring can improve antimicrobial activities. nih.gov The strategic placement of halogens is a key strategy in modern drug design to optimize the efficacy and pharmacokinetic profile of drug candidates.
Specific Research Focus: 2,4-Dichloro-7-fluoroquinazoline (C₈H₃Cl₂FN₂)
Among the vast family of quinazoline derivatives, this compound has emerged as a compound of specific research interest. nih.gov Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom, makes it a valuable intermediate in the synthesis of more complex molecules. nih.govgoogle.com The reactivity of the chlorine atoms at the 2 and 4 positions allows for selective nucleophilic substitution, providing a versatile platform for creating diverse libraries of compounds for biological screening. nih.gov
The molecular structure of this compound is essentially planar, a feature that can facilitate π-π stacking interactions with biological macromolecules. nih.govnih.gov Research has detailed its synthesis, typically starting from 2-amino-4-fluorobenzoic acid. nih.gov
| Property | Value |
| Molecular Formula | C₈H₃Cl₂FN₂ nih.govnih.gov |
| Molecular Weight | 217.02 g/mol nih.gov |
| Appearance | Light yellow crystalline solid mdpi.com |
| CAS Number | 174566-15-5 sigmaaldrich.com |
The continued investigation into the synthesis and reactivity of this compound is poised to unlock new avenues in the development of novel therapeutics and other functional materials. Its role as a key building block underscores the enduring importance of halogenated quinazolines in contemporary chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-7-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FN2/c9-7-5-2-1-4(11)3-6(5)12-8(10)13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGKYNUUYMRIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614373 | |
| Record name | 2,4-Dichloro-7-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174566-15-5 | |
| Record name | 2,4-Dichloro-7-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4 Dichloro 7 Fluoroquinazoline
Established Synthetic Routes to the Quinazoline (B50416) Core
The most common and established route to the quinazoline core of 2,4-dichloro-7-fluoroquinazoline begins with 2-amino-4-fluorobenzoic acid. nih.govscispace.com This starting material is commercially available and serves as a convenient precursor for the formation of the heterocyclic ring system. sigmaaldrich.comxieshichem.com
Synthesis from 2-Amino-4-fluorobenzoic Acid
The transformation of 2-amino-4-fluorobenzoic acid into the quinazoline scaffold is typically achieved through a two-step reaction sequence. nih.gov
The initial step involves the reaction of 2-amino-4-fluorobenzoic acid with a source of carbon and nitrogen to form the pyrimidine (B1678525) ring of the quinazoline system. One common method is the reaction with urea (B33335), which upon heating, undergoes cyclization with the aminobenzoic acid to yield the dione (B5365651) intermediate. scispace.com An alternative approach involves reacting 2-amino-4-fluorobenzoic acid with sodium cyanate (B1221674) in an aqueous solution, followed by acid-catalyzed cyclization to form the same intermediate. nih.govgoogle.com
A specific experimental procedure involves suspending 2-amino-4-fluorobenzoic acid in water and adding acetic acid. nih.gov A solution of sodium cyanate is then added dropwise, and the mixture is stirred. nih.gov Subsequent addition of sodium hydroxide (B78521) and then concentrated hydrochloric acid to adjust the pH to approximately 4 leads to the precipitation of the desired intermediate. nih.gov Another method involves heating a mixture of 2-amino-4-fluorobenzoic acid and urea at 160°C for 12 hours. scispace.com
Both of the aforementioned synthetic pathways converge to form the crucial intermediate, 7-fluoroquinazoline-2,4(1H,3H)-dione. nih.govscispace.com This dione is a stable, solid compound that can be isolated and purified, or in some procedures, used directly in the subsequent chlorination step without further purification. nih.gov The formation of this intermediate has been reported with high yields, for instance, an 82% yield was achieved in the reaction involving sodium cyanate. nih.gov Another procedure starting from 2-amino-4-fluorobenzoic acid and urea reported a yield of 75% for the dione. scispace.com
Chlorination Methods for Quinazoline-2,4(1H,3H)-diones
The conversion of the 7-fluoroquinazoline-2,4(1H,3H)-dione to the target molecule, this compound, is accomplished through a chlorination reaction that replaces the hydroxyl groups of the dione tautomer with chlorine atoms.
Use of Phosphorus Oxychloride (POCl₃)
The most widely employed chlorinating agent for this transformation is phosphorus oxychloride (POCl₃). nih.govscispace.comresearchgate.net The reaction is typically carried out by refluxing the 7-fluoroquinazoline-2,4(1H,3H)-dione in an excess of POCl₃. nih.govresearchgate.net Often, a high-boiling tertiary amine, such as N,N-diethylaniline or N,N-diisopropylethylamine, is added to the reaction mixture. nih.govresearchgate.net The base assists in the reaction, and its hydrochloride salt is a byproduct. researchgate.net In some cases, a catalytic amount of an organic base like dimethylformamide (DMF) is used to accelerate the reaction. scispace.comresearchgate.net
One detailed procedure describes refluxing a mixture of 7-fluoroquinazoline-2,4(1H,3H)-dione, N,N-diethylaniline, and POCl₃ overnight. nih.gov After removing the excess POCl₃ by rotary evaporation, the residue is poured into an ice-water mixture, causing the product to precipitate. nih.gov This method has been reported to yield this compound in a high yield of 94%. nih.gov Another protocol involves heating the dione with POCl₃ and a catalytic amount of DMF at 110°C for 6 hours, resulting in a yield of 85.4%. scispace.com
Alternative Chlorinating Agents
While POCl₃ is the most common chlorinating agent, other reagents can also be used for the chlorination of quinazolinediones and other hydroxyheterocycles. Thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF is a known alternative for converting quinazolin-4(3H)-ones to 4-chloroquinazolines. researchgate.netmdpi.com A mixture of POCl₃ and phosphorus pentachloride (PCl₅) is also recognized as a potent chlorinating agent for various heterocyclic systems. indianchemicalsociety.com For other heterocyclic systems like hydroxypyrimidines and hydroxypyridines, a solvent-free method using equimolar amounts of POCl₃ and pyridine (B92270) at high temperatures in a sealed reactor has been developed for large-scale preparations. mdpi.com Other less common alternatives to chlorine-based reagents for disinfection purposes in water treatment include bromine, chlorine dioxide, and ozone, though their direct applicability to this specific organic transformation is not established. corzan.comwatertechnologies.comyoutube.comwa.govwatertechonline.com
Synthetic Route Summary
| Starting Material | Intermediate | Final Product | Reagents and Conditions | Yield | Reference |
| 2-Amino-4-fluorobenzoic acid | 7-Fluoroquinazoline-2,4(1H,3H)-dione | This compound | 1. NaOCN, H₂O, AcOH; then NaOH, HCl | 82% (for intermediate) | nih.gov |
| 2. POCl₃, N,N-diethylaniline, reflux | 94% | nih.gov | |||
| 2-Amino-4-fluorobenzoic acid | 7-Fluoroquinazoline-2,4(1H,3H)-dione | This compound | 1. Urea, 160°C | 75% (for intermediate) | scispace.com |
| 2. POCl₃, DMF, 110°C | 85.4% | scispace.com |
One-Pot Synthetic Approaches
The development of eco-efficient and environmentally friendly procedures is a major focus in contemporary chemical synthesis. A notable green chemistry approach involves the synthesis of quinazoline-2,4(1H,3H)-diones, direct precursors to dichlorinated quinazolines, from 2-aminobenzonitriles and carbon dioxide (CO2). rsc.org This method is particularly noteworthy as it proceeds efficiently in water without the need for any catalyst, offering a simple and green route to these important intermediates. rsc.org Another eco-friendly strategy employs ionic liquids, either alone or in combination with water, as a reaction medium for the cyclocondensation of anthranilamides and aldehydes to form 2,3-dihydroquinazolin-4(1H)-ones, again without requiring an additional catalyst. rsc.org These methods avoid the use of volatile and often toxic organic solvents and reduce waste by eliminating the need for a catalyst.
Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. Its use in the synthesis of quinazoline precursors is a significant advancement. Research has demonstrated that the reaction between 2-aminobenzonitriles and CO2 to form quinazoline-2,4(1H,3H)-diones proceeds with excellent yields in water, whereas the same reaction fails to occur in organic solvents. rsc.org This highlights the unique role water can play in facilitating certain organic transformations. Furthermore, water has been utilized as a hydrogen source in the copper-catalyzed synthesis of quinazolines via a cascade cyclization/hydrodehalogenation process, where acetamide (B32628) serves as the nitrogen source. rsc.org The use of water as both a solvent and a reactant in these syntheses showcases its potential to create more sustainable chemical processes. rsc.orgresearchgate.net
Advanced and Catalytic Synthetic Strategies
To overcome the limitations of classical synthetic methods, transition-metal-catalyzed reactions have become a powerful tool for constructing quinazoline derivatives. mdpi.com These advanced strategies often offer higher efficiency, milder reaction conditions, and greater tolerance for a variety of functional groups. Metals such as manganese, cobalt, iron, and copper have been successfully employed to catalyze the formation of the quinazoline scaffold through various mechanisms, including C-H activation and dehydrogenative coupling. mdpi.comnih.gov
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinazolines. mdpi.comfrontiersin.org Catalytic systems based on earth-abundant and less toxic metals are particularly attractive. For example, manganese-catalyzed C-H activation has been recognized as a powerful and eco-friendly tool in organic synthesis. mdpi.com Similarly, cobalt-catalyzed reactions have seen significant advancements for C-H activation and C-N bond formation. mdpi.comnih.gov These methods provide efficient pathways to quinazolines from readily available starting materials, such as the cobalt-catalyzed reaction of 2-aminobenzyl alcohols with nitriles, which affords various quinazoline derivatives in high yields under mild, ligand-free conditions. nih.govresearchgate.net
Iron, being an abundant, inexpensive, and environmentally benign metal, is an attractive catalyst for organic synthesis. An efficient synthesis of quinazolines has been developed using an iron-catalyzed acceptorless dehydrogenative coupling (ADC) reaction. researchgate.net This method involves the reaction of (2-aminophenyl)methanols with benzamides, catalyzed by simple iron(II) chloride (FeCl2·4H2O). researchgate.net The process is atom-economical and tolerant of a variety of substrates, making it a practical and sustainable alternative to traditional methods. researchgate.net
| Catalyst System | Reactants | Solvent | Temperature | Yield | Reference |
| FeCl2·4H2O | (2-aminophenyl)methanols, Benzamides | Not Specified | Not Specified | Good | researchgate.net |
Copper catalysis offers a versatile and cost-effective platform for the synthesis of quinazoline derivatives. mdpi.com Various copper-catalyzed systems have been reported, demonstrating broad applicability. One approach involves a CuI-catalyzed tandem reaction of (2-bromophenyl)-methylamines with amides to produce quinazolines in moderate to good yields. mdpi.com Another efficient method utilizes a copper-catalyzed reaction between substituted 2-bromobenzonitriles and amidines or guanidine (B92328) to afford 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives. organic-chemistry.org This reaction proceeds under mild conditions using CuI as the catalyst and N,N'-dimethylethylenediamine (DMEDA) as a ligand. organic-chemistry.org Furthermore, a cascade cyclization/hydrodehalogenation reaction catalyzed by Cu(I) has been developed, using acetamide as a nitrogen source and water as a hydrogen source, providing a unified route to quinazolines from accessible starting materials. rsc.org
| Catalyst System | Reactants | Solvent | Temperature | Yield | Reference |
| CuI / K2CO3 | (2-bromophenyl)-methylamine, Amides | 2-Propanol | 110 °C | 37–87% | mdpi.com |
| CuI / DMEDA / K2CO3 | 2-bromobenzonitriles, Amidines/Guanidine | DMF | 80 °C | Good | organic-chemistry.org |
| Cu(I) | Aryl aldehydes, Acetamide | Not Specified | Not Specified | Good | rsc.org |
Metal-Catalyzed Synthesis of Quinazoline Derivatives
Zinc-Catalyzed Reactions
While direct zinc-catalyzed synthesis of this compound is not extensively documented, the use of zinc compounds in the synthesis of the broader quinazoline family is established. For instance, zinc chloride has been employed as a catalyst in the microwave-promoted synthesis of functionalized quinazolines from O-phenyl oximes and aldehydes. organic-chemistry.org Another approach involves a relay catalysis system where a rhodium(III)-catalyzed C-H activation and amidation of ketoximes is followed by a zinc(II)-catalyzed cyclization to form quinazoline N-oxides. acs.org These N-oxides can then be deoxygenated using zinc in the presence of water and ammonium (B1175870) chloride to yield the corresponding quinazoline. acs.org In a different strategy, catalytic amounts of zinc chloride were used to facilitate the reaction of 2-aminobenzylamine with nitriles to produce 2-substituted quinazolines. mdpi.com
Application of Ionic Liquids in Quinazoline Synthesis
Ionic liquids (ILs) have gained prominence as green reaction media and catalysts in organic synthesis due to their low vapor pressure, high thermal stability, and tunable properties. nih.govmdpi.com Both acidic and basic ionic liquids have been effectively used in quinazoline synthesis. nih.govrsc.org For example, basic imidazolium-based ionic liquids have been shown to act as both a catalyst and a surfactant in the aqueous synthesis of quinazolinones. nih.gov The catalytic activity of these ionic liquids is attributed to their basicity and surfactivity, which increases with the length of the alkyl chain on the imidazolium (B1220033) ring. nih.gov
Acidic ionic liquids have also been utilized as intrinsic catalysts and solvents in quinazoline synthesis, offering advantages such as self-catalysis and easy workup. rsc.org Furthermore, magnetic ionic liquids, like butylmethylimidazolium (B1222432) tetrachloroferrate (Bmim[FeCl₄]), have been used in solvent-free, multi-component reactions to produce quinazolines with high yields and allow for easy catalyst recycling. nih.gov The use of a nanoporous TiO₂ catalyst containing an ionic liquid bridge has also been reported for the solvent-free synthesis of quinazolines, demonstrating high efficiency and reusability. tandfonline.comnih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times. asianpubs.orgmdpi.com This method has been successfully applied to the synthesis of quinazoline derivatives. For instance, a catalyst- and solvent-free synthesis of quinazolines from aldehydes, 2-aminobenzophenones, and ammonium acetate (B1210297) has been achieved under microwave heating, providing an eco-friendly alternative to conventional methods. nih.gov
In another application, the synthesis of 2,4-disubstituted quinazolines was accomplished through the reaction of nitriles and 2-aminobenzophenone (B122507) using a TMSOTf catalyst under microwave irradiation, highlighting the method's ability to generate products under mild, solvent-free conditions in a short time. mdpi.com The synthesis of 4-phenoxyquinolines from 4,7-dichloroquinoline (B193633) and phenols has also been efficiently carried out using microwave energy in the presence of an ionic liquid, demonstrating the synergy between these two green chemistry techniques. nih.gov
Solid-Phase Synthesis Techniques
Solid-phase synthesis has become a valuable tool in combinatorial chemistry and drug discovery, enabling the parallel synthesis of large libraries of compounds. acs.org This technique has been effectively applied to the synthesis of various quinazoline derivatives. One method describes the synthesis of chiral quinazoline-2,4-diones on a solid support, where an immobilized amino acid-based urea derivative undergoes heterocyclization. capes.gov.br This approach allows for broad structural diversity. capes.gov.br
Another solid-phase synthesis involves the conversion of a resin-bound amine to a polymer-bound S-methylthiopseudourea, which is then condensed with substituted isatoic anhydrides to yield 2-amino-4(1H)-quinazolinone derivatives. acs.org This method is also amenable to the generation of combinatorial libraries. acs.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. tandfonline.com These principles are increasingly being applied to the synthesis of quinazolines, including this compound.
Solvent-Free Conditions
Conducting reactions under solvent-free conditions is a key aspect of green chemistry, as it minimizes waste and avoids the use of often toxic and volatile organic solvents. nih.govtandfonline.com Several solvent-free methods for quinazoline synthesis have been developed. For example, a one-pot, three-component reaction of 2-aminoarylketones, orthoesters, and ammonium acetate proceeds without a catalyst or solvent to form quinazoline frameworks in good to excellent yields. nih.gov
Microwave-assisted synthesis is often performed under solvent-free conditions, further enhancing its green credentials. mdpi.com Additionally, the use of recyclable nanocatalysts, such as magnetic modified graphene oxide supported with copper, has enabled the efficient synthesis of quinazoline derivatives in the absence of a solvent. nih.govresearchgate.net
Recyclable Catalysts
The development of recyclable catalysts is another cornerstone of green chemistry, as it improves the economic and environmental viability of synthetic processes. nih.govbenthamdirect.com Magnetically separable nanocatalysts have gained significant attention due to their high catalytic activity and ease of separation from the reaction mixture. researchgate.netbenthamdirect.com
Examples include a magnetic nano-catalyst system based on graphene oxide for the three-component synthesis of quinazolines, which can be recycled multiple times without a significant loss in efficiency. nih.gov Similarly, a heterogeneous cobalt zeolite imidazolate framework (ZIF-67) has been used as a recyclable catalyst for the synthesis of quinazolines, offering low-temperature operation and good functional group tolerance. nih.govnih.gov The use of a nanoporous TiO₂ catalyst with an ionic liquid bridge also demonstrates excellent reusability in the solvent-free synthesis of quinazolines. tandfonline.com
Chemical Transformations and Derivatization of 2,4 Dichloro 7 Fluoroquinazoline
Nucleophilic Substitution Reactions at C-2 and C-4 Positions
The chlorine atoms at the C-2 and C-4 positions of the quinazoline (B50416) ring are susceptible to nucleophilic substitution, providing a versatile platform for introducing a wide range of functional groups. The inherent electronic properties of the quinazoline ring system render the C-4 position more reactive towards nucleophiles than the C-2 position. This differential reactivity is exploited to achieve selective and sequential substitutions, which is a cornerstone for building molecular complexity and diversity in quinazoline-based compounds. The synthesis of 2,4-dichloro-7-fluoroquinazoline itself is typically achieved through a two-step process starting from 2-amino-4-fluorobenzoic acid. nih.gov This involves an initial reaction with sodium cyanate (B1221674) followed by treatment with sodium hydroxide (B78521) and subsequent acidification to form 7-fluoroquinazoline-2,4(1H,3H)-dione. nih.gov The dione (B5365651) is then chlorinated using phosphorus oxychloride (POCl₃) in the presence of a base like N,N-diethylaniline to yield the target this compound. nih.gov
While the primary reactivity of this compound involves nucleophilic substitution, the selective reduction of one chlorine atom is a less commonly documented but potentially valuable transformation. This process would yield 2-chloro-7-fluoroquinazoline, a scaffold that allows for further derivatization at the C-4 position through different chemical pathways. The selective removal of the C-4 chlorine could theoretically be achieved using specific reducing agents that differentiate between the electronic environments of the C-2 and C-4 positions. However, detailed procedures for this specific transformation are not extensively reported in the provided context. Instead, the focus remains on the substitution of the chlorine atoms. For instance, in the synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine, the C-4 chlorine is selectively replaced by a diethylamine (B46881) group, leaving the C-2 chlorine intact. scispace.com This highlights the preferential reactivity of the C-4 position towards nucleophilic attack.
Formation of Quinazoline Derivatives for Structure-Activity Relationship Studies
The synthesis of a library of quinazoline derivatives from this compound is a common strategy in drug discovery to explore the structure-activity relationship (SAR). By systematically modifying the substituents at the C-2 and C-4 positions, researchers can identify the key structural features required for a desired biological activity. This approach has been instrumental in the development of potent and selective inhibitors for various therapeutic targets.
The introduction of amino groups at the C-4 position of the quinazoline ring is a widely employed strategy in the development of pharmacologically active molecules. The reaction of this compound with various primary and secondary amines leads to the formation of 4-amino-2-chloro-7-fluoroquinazoline derivatives. A notable example is the synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine, which is achieved by reacting this compound with diethylamine. scispace.com This nucleophilic substitution reaction proceeds under mild conditions and results in a high yield of the desired product. scispace.com The resulting aminated quinazolines can serve as key intermediates for further functionalization or as final products for biological evaluation. The exploration of different amine nucleophiles allows for the fine-tuning of the molecule's properties, which is crucial for SAR studies. scilit.com
Table 1: Synthesis of Aminated Quinazoline Derivatives
| Starting Material | Reagent | Product | Reference |
| This compound | Diethylamine | 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine | scispace.com |
The synthesis of hydroxylated quinazoline derivatives from this compound can be achieved through hydrolysis reactions. While direct hydrolysis of the chloro groups can be challenging, alternative methods are often employed. One common approach is to first synthesize the corresponding quinazoline-2,4-dione, which can then be considered a di-hydroxylated derivative in its tautomeric form. The synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione from 2-amino-4-fluorobenzoic acid is a key step in the preparation of this compound. nih.gov This dione itself represents a hydroxylated quinazoline scaffold. Further manipulation of the chloro groups in this compound can also lead to hydroxylated derivatives, although specific examples of direct conversion were not detailed in the provided search results.
The introduction of phosphate (B84403) or phosphonate (B1237965) groups onto the quinazoline scaffold can significantly alter the molecule's physicochemical properties and biological activity. While the direct phosphorylation of this compound is not explicitly described in the provided search results, the general principles of organic synthesis suggest that this could be achieved by reacting the dichlorinated precursor with appropriate organophosphorus reagents. These reactions would likely involve nucleophilic attack by a phosphorus-containing nucleophile at the C-4 and/or C-2 positions. The resulting phosphorylated quinazoline derivatives could have applications as enzyme inhibitors or as prodrugs designed to improve bioavailability.
The reaction of this compound with hydrazine (B178648) or its derivatives opens up a synthetic route to hydrazinyl quinazolines, which are valuable precursors for the synthesis of various heterocyclic systems. The nucleophilic attack of hydrazine at the C-4 position is expected to be the initial step, leading to a 4-hydrazinyl-2-chloro-7-fluoroquinazoline intermediate. This intermediate can then undergo further reactions, such as cyclocondensation with α,β-unsaturated carbonyl compounds to form pyrazoline-substituted quinazolines. mdpi.com The synthesis of hydrazinyl derivatives is a key strategy for creating hybrid molecules with potential anticancer and antimalarial activities. nih.gov The hydrazinyl moiety provides a reactive handle for further molecular elaboration, making it a versatile building block in medicinal chemistry. mdpi.comresearchgate.net
Table 2: Synthesis of Hydrazinyl and Related Quinazoline Derivatives
| Starting Material/Intermediate | Reagent | Product Type | Application | Reference |
| [(7-chloroquinolin-4-yl)amino]chalcones | Hydrazine hydrate | Pyrazoline derivatives | Antitumor, Antimalarial | nih.gov |
| α,β-unsaturated carbonyl precursors | Hydrazine monohydrate | Pyrazoline-hydroquinone hybrids | Anticancer | mdpi.com |
| Quinoline hydrazones | Substituted carboxylic acids | Hydrazide-hydrazones | Anticancer | mdpi.com |
Diversification Strategies for Medicinal Chemistry Applications
The scaffold of this compound serves as a crucial starting point for the generation of extensive compound libraries tailored for medicinal chemistry. The primary strategy for its diversification hinges on the differential reactivity of the two chlorine atoms at the C2 and C4 positions towards nucleophilic aromatic substitution (SNAr). This differential reactivity allows for a controlled, sequential introduction of various substituents, leading to a diverse array of 2,4-disubstituted-7-fluoroquinazoline derivatives.
The carbon at the C4 position is significantly more electrophilic than the C2 position, rendering it more susceptible to nucleophilic attack. This allows for the selective substitution of the C4-chloro group under milder reaction conditions, while the C2-chloro group remains intact. The resulting 2-chloro-4-substituted-7-fluoroquinazoline intermediate is itself a versatile platform. Subsequent reaction under more forcing conditions or with a different nucleophile allows for the substitution of the remaining chlorine atom at the C2 position, yielding 2,4-disubstituted final products. This stepwise approach is fundamental to creating focused libraries for structure-activity relationship (SAR) studies.
Research has demonstrated the utility of this scaffold in developing agents for various therapeutic areas, most notably in oncology and infectious diseases. The introduction of specific amine-containing side chains has led to the discovery of potent inhibitors of key cellular targets.
Anticancer Applications:
A significant focus of derivatization has been the development of novel anticancer agents, particularly kinase inhibitors. For instance, a series of novel 4-aminoquinazoline derivatives incorporating an N-phenylacetamide structure were designed and synthesized to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.gov One of the standout compounds from this research, compound 19e , demonstrated potent antiproliferative activity against several human cancer cell lines. nih.gov Mechanistic studies revealed that this compound could inhibit the phosphorylation of EGFR and the downstream protein PI3K in H1975 non-small cell lung cancer cells, arrest the cell cycle in the G1 phase, and induce apoptosis. nih.gov
Similarly, other research efforts have focused on creating 2,4-disubstituted quinazolines with multi-target activities. Studies have yielded compounds with potent inhibitory activity against EGFR, alongside significant antifungal properties. ekb.eg This dual-activity profile is an attractive feature in the development of therapeutics, especially for treating immunocompromised cancer patients.
| Derivative Structure | Target / Activity | Cell Lines / Organism | Key Findings |
| Compound 19e (N-(2-(4-(3-chloro-4-fluorophenylamino)-7-fluoroquinazolin-2-ylamino)phenyl)acetamide) | EGFR-PI3K Pathway Inhibitor | H1975, PC-3, MDA-MB-231, MGC-803 | Potent antiproliferative activity; induces G1 cell cycle arrest and apoptosis. nih.gov |
| Compound 6 (structure with a 2-thioxo-imidazolidin substituent) | EGFR Inhibitor | - | Good EGFR inhibition with an IC50 value of 0.201 µM. ekb.eg |
| Compound 8c (structure with a 2-((4-chlorophenyl)amino) substituent) | EGFR Inhibitor | - | Exhibited EGFR inhibition with an IC50 value of 0.405 µM. ekb.eg |
Antimicrobial Applications:
The diversification of the 7-fluoroquinazoline (B90720) core has also yielded compounds with promising antimicrobial activity. In a study focused on multi-target agents, derivatives were identified that displayed potent antifungal effects against pathogenic yeasts like Candida albicans and Cryptococcus neoformans. ekb.eg
| Derivative Structure | Target / Activity | Organism | Key Findings |
| Compound 4 (structure with a 4-(4-chlorophenyl)piperazin-1-yl substituent) | Antifungal | C. albicans | Potent activity with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. ekb.eg |
| Compound 5c (structure with a 4-(4-fluorobenzyl)piperazin-1-yl substituent) | Antifungal | C. neoformans | Potent activity with a MIC of 4 µg/mL. ekb.eg |
Other Therapeutic Targets:
The versatility of the 2,4-disubstituted quinazoline scaffold extends beyond oncology and infectious diseases. Researchers have prepared and evaluated novel analogues as agonists for G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes. nih.gov Specific derivatives bearing azabicyclic amine substituents showed significant agonistic activity, highlighting the potential of this chemical class in metabolic disease research. nih.gov
These examples underscore the power of diversifying the this compound core. By strategically manipulating the substituents at the C2 and C4 positions, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to interact with a wide range of biological targets, leading to the discovery of novel therapeutic agents.
Biological and Pharmacological Research Applications of 2,4 Dichloro 7 Fluoroquinazoline and Its Derivatives
General Biological Activities of Quinazoline (B50416) Derivatives
Quinazoline derivatives are a significant class of six-membered heterocyclic compounds that have garnered substantial attention from medicinal and organic chemists due to their wide array of biological activities. nih.gov The quinazoline scaffold is a key pharmacophore in the discovery of new therapeutic agents. nih.gov Research has shown that these compounds possess diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticonvulsant activities. nih.govnih.gov Furthermore, certain quinazoline-containing compounds have been developed into clinically approved drugs, such as the alpha-adrenergic receptor antagonists Prazosin (B1663645) and Alfuzosin, which are used as anti-hypertensive medications. nih.gov However, the most extensively studied application of quinazoline derivatives is in the field of oncology. nih.govnih.gov
Anticancer Activity
The quinazoline core is a fundamental structure in the development of numerous anticancer agents. nih.govekb.eg Derivatives of this scaffold have been shown to exhibit potent anticancer effects through various mechanisms of action. nih.govnih.gov Many research laboratories worldwide are actively synthesizing and evaluating novel quinazoline derivatives to develop more effective cancer therapies. nih.gov These compounds have demonstrated the ability to inhibit key targets involved in cancer progression, including receptor tyrosine kinases and other essential cellular proteins. nih.govamazonaws.com
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when abnormally activated, is strongly associated with the development of various cancers, making it a critical target for cancer therapy. amazonaws.comfrontiersin.org Quinazoline derivatives have been recognized as potent and selective EGFR inhibitors. frontiersin.org Several FDA-approved EGFR inhibitors, such as Gefitinib (B1684475) and Erlotinib (B232), are based on the 4-anilinoquinazoline scaffold and are used in the treatment of non-small-cell lung cancer (NSCLC). nih.govamazonaws.com
Research has focused on designing novel quinazoline derivatives that can effectively inhibit EGFR. For instance, a series of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives were designed as dual EGFR/c-Met inhibitors to combat EGFR-TKI resistance in NSCLC. nih.gov One compound from this series, TS-41, showed potent inhibitory activity against the EGFRL858R mutant with an IC₅₀ value of 68.1 nM. nih.gov Another study on 6-arylureido-4-anilinoquinazoline derivatives identified compound 7i as having an EGFR inhibitory IC₅₀ of 17.32 nM, which was more potent than the reference drugs gefitinib (25.42 nM) and erlotinib (33.25 nM). frontiersin.org Similarly, 2-chloro-6,7-dimethoxy-4-substituted-anilinoquinazoline derivatives have shown potent inhibitory effects on EGFR, with one derivative reporting an IC₅₀ of 0.9 µM. ekb.eg
| Compound | EGFR Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| TS-41 | EGFRL858R | 68.1 | nih.gov |
| Compound 7i | EGFR | 17.32 | frontiersin.org |
| Gefitinib (Reference) | EGFR | 25.42 | frontiersin.org |
| Erlotinib (Reference) | EGFR | 33.25 | frontiersin.org |
| 2-chloro-6,7-dimethoxy-4-substituted-anilinoquinazoline (Compound 16) | EGFR | 900 | ekb.eg |
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.govsemanticscholar.org Consequently, inhibiting the VEGFR-2 signaling pathway is a key strategy in anti-angiogenic cancer therapy. nih.govsemanticscholar.org Quinazoline derivatives have been identified as effective inhibitors of VEGFR-2 tyrosine kinase. nih.govekb.eg
Numerous studies have synthesized and evaluated quinazoline-based compounds for their VEGFR-2 inhibitory activity. A 2,4-disubstituted quinazoline derivative, compound 11d, exhibited potent inhibitory activity against VEGFR-2 with an IC₅₀ of 5.49 μM. nih.gov This compound was found to downregulate the phosphorylation of VEGFR-2 and block its downstream signaling pathways. nih.gov In another study, a series of N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives were developed as VEGFR-2 inhibitors. nih.gov Compound SQ2 from this series showed a VEGFR-2 kinase inhibition IC₅₀ of 0.014 μM, comparable to the reference drug Cabozantinib (IC₅₀ = 0.0045 μM). nih.gov Furthermore, a 2-chloro-6,7-dimethoxy-4-substituted-anilinoquinazoline derivative demonstrated an IC₅₀ of 1.17 µM against VEGFR-2. ekb.eg
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Compound 11d (2,4-disubstituted quinazoline) | 5.49 | nih.gov |
| Compound SQ2 | 0.014 | nih.gov |
| Cabozantinib (Reference) | 0.0045 | nih.gov |
| Compound 25m (quinazoline derivative) | 0.026 | mdpi.com |
| Sunitinib (Reference) | 0.039 | mdpi.com |
| 2-chloro-6,7-dimethoxy-4-substituted-anilinoquinazoline (Compound 16) | 1.17 | ekb.eg |
Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cancer cell growth and survival. nih.govresearchgate.net Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. nih.gov Novel 2,4-diaminoquinazoline derivatives have been designed and evaluated as HSP90 inhibitors. nih.govresearchgate.net These compounds have shown significant anti-proliferative activities against a range of cancer cell lines. nih.govresearchgate.net Studies have demonstrated that these derivatives can reduce the expression levels of Her2, a well-known client protein of HSP90, and induce the expression of Hsp70, a marker of HSP90 inhibition. nih.govresearchgate.net
Glucocerebrosidase is a lysosomal enzyme, and mutations in its gene can lead to Gaucher disease, a lysosomal storage disorder. nih.gov Small-molecule chaperones that can correct the misfolding of the mutant enzyme are a potential therapeutic strategy. nih.gov Quinazoline analogues have been identified as inhibitors of glucocerebrosidase, suggesting their potential as leads for developing chaperone therapies for Gaucher disease. nih.govnih.gov
A primary method for evaluating the anticancer potential of new compounds is to test their antiproliferative effects on various cancer cell lines. Derivatives of 2,4-dichloro-7-fluoroquinazoline have been extensively studied in this context. The human breast adenocarcinoma cell line, MCF-7, is frequently used in these assays. mdpi.comnih.govresearchgate.net
For example, a study on quinazoline Schiff bases showed that compounds 1 and 2 had remarkable antiproliferative effects on MCF-7 cells, with IC₅₀ values of 6.246 µM and 5.910 µM, respectively, after 72 hours of treatment. nih.gov Another quinazoline-chalcone derivative, 14g, displayed high antiproliferative activity against MCF-7 cells with a GI₅₀ value between 0.622–1.81 μM. rsc.org S-Glycosylated quinazoline derivatives have also been shown to be effective, with compound 2a exhibiting an IC₅₀ of 2.09 μM against MCF-7 cells. scientificarchives.com Furthermore, 2,4-diaminoquinazoline derivatives have demonstrated inhibitory effects against MCF-7 and other cancer cell lines, including HCT-116 (colon) and HePG-2 (liver). researchgate.net
| Compound | Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|---|
| Quinazoline Schiff base 1 | MCF-7 | Breast | IC₅₀ | 6.246 | nih.gov |
| Quinazoline Schiff base 2 | MCF-7 | Breast | IC₅₀ | 5.910 | nih.gov |
| Quinazoline-chalcone 14g | MCF-7 | Breast | GI₅₀ | 0.622–1.81 | rsc.org |
| Compound 2a (S-Glycosylated) | MCF-7 | Breast | IC₅₀ | 2.09 | scientificarchives.com |
| Compound 2a (S-Glycosylated) | HepG2 | Liver | IC₅₀ | 2.08 | scientificarchives.com |
| Compound 7i | MCF-7 | Breast | IC₅₀ | 2.81 | frontiersin.org |
| Compound 7i | A549 | Lung | IC₅₀ | 2.25 | frontiersin.org |
| Compound 7i | HT-29 | Colon | IC₅₀ | 1.72 | frontiersin.org |
| Compound 25m | MCF-7 | Breast | IC₅₀ | 0.66 | mdpi.com |
| Compound 4c (2,4-diaminoquinazoline) | MCF-7 | Breast | IC₅₀ | - | researchgate.net |
| Compound 5b (2,4-diaminoquinazoline) | HCT-116 | Colon | IC₅₀ | - | researchgate.net |
Anti-inflammatory Activity
Derivatives of quinazoline have been extensively investigated for their anti-inflammatory potential. nih.gov Structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups, such as halogens, at positions C-6 and C-7 of the quinazolinone system can enhance anti-inflammatory effects. mdpi.com
Several studies have synthesized and evaluated novel quinazoline derivatives, demonstrating significant anti-inflammatory properties. For instance, a series of 2-benzylamino-3-substituted quinazolin-4(3H)-ones was developed, with three compounds exhibiting more potent anti-inflammatory activity than the standard drug, diclofenac sodium. nih.gov Similarly, certain 2,4,6-trisubstituted-quinazoline derivatives have shown significant anti-inflammatory activity. nih.gov In another study, novel 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones were synthesized, and two of the compounds displayed considerable inhibition of inflammation.
Fluorine substitution has been a key strategy in developing potent anti-inflammatory agents. A series of fluorine-substituted benzo[h]quinazolin-2-amine derivatives were designed as Nuclear factor kappa B (NF-κB) inhibitors, with one compound, in particular, showing promising anti-inflammatory activity with low toxicity. nih.gov Another study identified N-(4-fluorophenyl)quinazolin-4-amine as a highly potent anti-inflammatory compound. mdpi.com Research into quinazoline-4(3H)-one-2-carbothioamide derivatives found that compounds bearing halogen substituents such as 4-Cl, 4-Br, and 4-CF3 on a phenyl ring demonstrated potent activity as inhibitors of TLR4 signaling. rsc.org
Table 1: Selected Quinazoline Derivatives with Anti-inflammatory Activity
| Compound Series | Key Findings | Reference Compound | Source |
|---|---|---|---|
| 2-Benzylamino-3-substituted quinazolin-4(3H)-ones | Compounds I, II, and III showed more potent activity. | Diclofenac Sodium | nih.gov |
| Fluorine-substituted benzo[h]quinazolin-2-amine derivatives | Compound 8c identified as a potential NF-κB inhibitor with low toxicity. | N/A | nih.gov |
| N-(4-fluorophenyl)quinazolin-4-amine | Found to be a most potent compound. | N/A | mdpi.com |
| Quinazoline-4(3H)-one-2-carbothioamide derivatives | Compounds 8d (4-Cl), 8g (4-Br), and 8k (4-CF3) were potent inhibitors. | N/A | rsc.org |
| 2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives | Compound 4 was the most active with an IC50 value of 1.772 µg/ml. | Diclofenac Sodium |
Antibacterial Activity
Quinazolinone derivatives are known to possess antibacterial properties, particularly against Gram-positive bacteria. nih.gov The incorporation of halogen atoms, such as fluorine, into the quinazoline structure has been suggested as a method to enhance this activity. bepls.com
Research has shown varied efficacy against different bacterial strains. Some novel 4-(substituted aniline)quinazoline derivatives were found to have weak activity against Gram-positive strains and were inactive against Gram-negative strains. bepls.com However, other studies report broader activity. For example, a series of 2,3-disubstituted (3H)-quinazolinone derivatives demonstrated mild to high antibacterial effects, notably against Gram-negative bacteria. nih.gov Similarly, novel 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones showed good activity against both Gram-positive and Gram-negative bacteria.
Specific substitutions have yielded promising results. In one study, quinazoline derivatives incorporating an indole and a fluorinated aromatic ring were synthesized. Derivatives containing 2-fluoro benzylideneamino, benzylideneamino, and 2-nitro benzylideneamino groups were active against Staphylococcus aureus. nih.gov Another investigation into 2,4-disubstituted quinazoline derivatives found that compounds with fluoro and methyl (compound 3g) or fluoro (compound 3h) substituents exhibited notable activity against S. aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli.
Table 2: Antibacterial Activity of Selected Quinazoline Derivatives
| Compound Series | Tested Against | Key Findings | Source |
|---|---|---|---|
| 2,4-disubstituted quinazolines | S. aureus, B. subtilis, P. aeruginosa, E. coli | Compounds with fluoro and methyl (3g) and fluoro (3h) substituents showed the most activity. | |
| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Gram-positive and Gram-negative bacteria | All synthesized compounds showed good antibacterial activity. | |
| Quinazolinones with indole and fluorinated aromatic ring | S. aureus | Derivatives with 2-fluoro benzylideneamino, benzylideneamino, and 2-nitro benzylideneamino were active. | nih.gov |
| 2,3-disubstituted (3H)-quinazolinones | Gram-negative bacteria | Indicated mild to high antibacterial effects. | nih.gov |
Anticonvulsant Activity
The quinazoline nucleus is a recognized scaffold for anticonvulsant activity. nih.govnih.gov The synthesis of novel fluorinated quinazolinone derivatives has been a focus of research to develop more effective and safer anticonvulsant agents, as many earlier derivatives showed high neurotoxicity. nih.govwho.int
In one study, eight novel fluorinated quinazolinone compounds were synthesized and evaluated. who.int Four of these compounds demonstrated significant anticonvulsant activity in a maximal electroshock (MES)-induced seizure model, providing 69.5–73.1% protection, with compound 8 conferring 73% protection. who.int These compounds also showed a good safety profile with low neurotoxicity when compared to the reference drug, phenytoin. who.intresearchgate.net Another research effort designed and synthesized ten novel fluorinated quinazolines (5a–j) to be evaluated for anticonvulsant activity through both subcutaneous pentylenetetrazole (scPTZ) and MES tests. nih.gov
Table 3: Anticonvulsant Activity of Fluorinated Quinazolinone Derivatives
| Compound Series | Test Model | Activity/Results | Reference Compound | Source |
|---|---|---|---|---|
| Fluorinated Quinazolinones (Compounds 5-8) | Maximal Electroshock (MES) | 69.5–73.1% protection against seizures. | Phenytoin | who.int |
| Fluorinated Quinazolinones (4 compounds) | Maximal Electroshock (MES) / Rotarod test | Showed significant anticonvulsant activity with low neurotoxicity. | Phenytoin | researchgate.net |
| Fluorinated Quinazolines (5a-j) | Subcutaneous Pentylenetetrazole (scPTZ) and MES | Designed and synthesized for evaluation as anticonvulsants. | N/A | nih.gov |
Antihypertensive Activity
Quinazoline derivatives are well-established as antihypertensive agents, with several drugs like Prazosin, Terazosin, and Doxazosin available commercially. japsonline.comjapsonline.com These compounds often act as α1-adrenergic receptor blockers. japsonline.comjapsonline.com Research continues to focus on synthesizing new analogues with improved efficacy.
A series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines were synthesized and screened for their potential as antihypertensive agents. Several of the new compounds were found to be as potent as prazosin, and two derivatives appeared to be even more effective than prazosin at higher doses in spontaneously hypertensive rats. nih.gov In another study, a series of novel substituted quinazolin-4(3H)-one derivatives were developed. nih.gov Out of eighteen compounds synthesized, seven (2a, 2c, 4a, 4d, 5d, 6a & 6b) demonstrated a hypotensive effect and were found to have better activity than the reference drug Prazosin. nih.govbenthamdirect.com Further research into new quinazoline derivatives identified compounds 4a and 4e as having superior α1-adrenergic receptor blocking activity. japsonline.comjapsonline.com
Table 4: Antihypertensive Activity of Selected Quinazoline Derivatives
| Compound Series | Mechanism/Target | Key Findings | Reference Compound | Source |
|---|---|---|---|---|
| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Antihypertensive | Some compounds as potent as prazosin; two were more efficacious at higher doses. | Prazosin | nih.gov |
| Substituted quinazolin-4(3H)-ones (2a, 2c, 4a, 4d, 5d, 6a & 6b) | Antihypertensive | Seven compounds showed better hypotensive activity. | Prazosin | nih.govbenthamdirect.com |
| New quinazoline derivatives (4a & 4e) | α1-adrenergic receptor blocking | Compounds 4a & 4e showed better activity. | N/A | japsonline.comjapsonline.com |
Antimalarial Activity
The quinazoline structure is recognized for its potential as an antimalarial agent. nih.gov Research in this area has focused on creating derivatives that are effective against drug-resistant strains of the malaria parasite.
One significant area of research involves pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives. The parent compound, WR227825, is highly potent but has a low therapeutic index. researchgate.netnih.gov To address this, new carbamate, carboxamide, and succinimide derivatives were prepared. researchgate.net Acetamide (B32628) and imide derivatives showed potent inhibition of Plasmodium falciparum growth with a 50% inhibitory concentration (IC50) of approximately 0.01 ng/ml and were highly active against Plasmodium berghei. researchgate.netnih.gov Two compounds, bis-ethylcarbamate (2a) and tetra-acetamide (3a), retained or improved the efficacy of the parent compound while being less toxic. Notably, tetra-acetamide 3a was able to cure monkeys infected with a highly antifolate-resistant strain of P. vivax. researchgate.net
Other research has explored different quinazoline and quinoline scaffolds. A series of quinoline-4-carboxamides were optimized to produce molecules with low nanomolar in vitro potency and excellent oral efficacy in a mouse model of malaria, achieving 90% effective dose (ED90) values below 1 mg/kg. acs.org
Table 5: Antimalarial Activity of Selected Quinazoline and Related Derivatives
| Compound Series | Tested Against | Key Findings | Source |
|---|---|---|---|
| Pyrrolo[3,2-f]quinazoline-1,3-diamine acetamide/imide derivatives | P. falciparum, P. berghei | Potent activity with IC50 of ~0.01 ng/ml against P. falciparum. | researchgate.netnih.gov |
| Tetra-acetamide (3a) | Antifolate-resistant P. vivax | Cured infected monkeys at doses of 1 and 3 mg/kg. | researchgate.net |
| Quinoline-4-carboxamides | P. berghei (mouse model) | Excellent oral efficacy with ED90 values below 1 mg/kg. | acs.org |
Antiviral Activity (e.g., SARS-CoV-2 Polymerase Inhibition)
The emergence of viral pandemics has spurred research into new antiviral agents, with quinazoline derivatives showing promise. acs.orgnih.gov A key target for antiviral drugs against RNA viruses like SARS-CoV-2 is the RNA-dependent RNA polymerase (RdRp), which is essential for viral replication. acs.orgnih.gov
A screening of 101 quinoline and quinazoline derivatives against the SARS-CoV-2 RdRp identified three compounds (I-13e, I-13h, and I-13i) with remarkable potency in inhibiting viral RNA synthesis and relatively low cytotoxicity. acs.orgnih.govacs.org Compound I-13e demonstrated the strongest inhibition of the RdRp. acs.orgresearchgate.net
Another innovative approach involved synthesizing a new class of nucleoside analogues where the sugar moiety was replaced by a quinazoline entity. nih.gov In vitro assays demonstrated that these novel compounds could inhibit the polymerization activity of the SARS-CoV-2 RdRp, presenting a new avenue for antiviral drug design. nih.gov
Table 6: Antiviral Activity of Quinazoline Derivatives against SARS-CoV-2
| Compound Series | Viral Target | Key Findings | Source |
|---|---|---|---|
| Quinazoline derivatives (I-13e, I-13h, I-13i) | SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | Potent inhibition of viral RNA synthesis; I-13e was the most potent. | acs.orgnih.govacs.org |
| Nucleoside analogues with a quinazoline moiety | SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | Inhibited the polymerization activity of the viral enzyme in vitro. | nih.gov |
Analgesic Activity
Quinazoline derivatives have been recognized for their analgesic properties, with various studies demonstrating their efficacy in pain models. nih.govnih.gov Research has focused on synthesizing new derivatives to identify compounds with potency comparable to or greater than existing analgesic drugs.
In one study, a series of 2-benzylamino-3-substituted quinazolin-4(3H)-ones were synthesized and tested for analgesic activity. All the tested compounds showed significant analgesic effects, and one compound (III) was found to be equipotent with the standard drug, diclofenac sodium. nih.gov Another investigation of two series of 2,4,6-trisubstituted-quinazoline derivatives identified four compounds that were more potent as analgesic agents than the reference drug indomethacin. nih.gov
Structure-activity relationship studies of 2-phenyl quinazolinone derivatives revealed that a diethyl substitution resulted in the highest activity, with one compound showing 58 ± 0.45% analgesic activity compared to 53 ± 0.35% for diclofenac sodium. encyclopedia.pub Furthermore, a series of 2-amino-substituted 3-(4-methoxyphenyl) quinazolinones produced a derivative with even higher activity, yielding 73 ± 1.94% analgesia. mdpi.com
Table 7: Analgesic Activity of Selected Quinazoline Derivatives
| Compound Series | Analgesic Activity (% at 2h) | Key Findings | Reference Compound | Source |
|---|---|---|---|---|
| 2-Benzylamino-3-substituted quinazolin-4(3H)-one (Compound III) | N/A | Equipotent with reference drug. | Diclofenac Sodium | nih.gov |
| 2,4,6-trisubstituted-quinazolines (4 compounds) | N/A | More potent than reference drug. | Indomethacin | nih.gov |
| 2-Phenyl quinazolinone with diethyl substitution | 58 ± 0.45% | Higher activity than reference drug. | Diclofenac Sodium | encyclopedia.pub |
| 2-Amino-substituted 3-(4-methoxyphenyl) quinazolinone | 73 ± 1.94% | Compound with ethylpropylidene yielded high activity. | N/A | mdpi.com |
Antidiabetic Activity
Derivatives of the quinazoline scaffold have been investigated for their potential in managing diabetes. Research has focused on their ability to inhibit key enzymes involved in glucose metabolism. Specifically, 2,3-dihydroquinazolin-4(1H)-ones have demonstrated potent α-glucosidase inhibitory activity. In one study, a series of these compounds were synthesized and evaluated, with several showing stronger enzyme inhibition than the standard drug, acarbose nih.gov. Compounds 4h and 4i from this series were identified as having the most potent inhibitory effects. Furthermore, in vivo studies indicated that compounds 4j and 4l were particularly effective at reducing blood sugar levels nih.gov. This line of research suggests that quinazoline derivatives could be developed as antihyperglycemic agents nih.gov.
| Compound | Observed Activity | Reference |
|---|---|---|
| Compound 4h | Strong α-glucosidase inhibitory potential | nih.gov |
| Compound 4i | Strong α-glucosidase inhibitory potential | nih.gov |
| Compound 4j | Effective in reducing blood sugar levels | nih.gov |
| Compound 4l | Effective in reducing blood sugar levels | nih.gov |
Antimicrobial Activity
The emergence of drug-resistant microbial pathogens has necessitated the search for new antimicrobial agents, and quinazoline derivatives have shown considerable promise in this area rphsonline.com. Numerous studies have demonstrated the broad-spectrum antimicrobial activity of compounds derived from the quinazoline nucleus against various bacterial and fungal strains. rphsonline.comijpsdronline.combiomedpharmajournal.orgeco-vector.comcbijournal.com.
Research has shown that quinazolin-4(3H)-one derivatives possess significant antibacterial effects. For instance, a series of novel quinazolinone Schiff base derivatives exhibited good antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli at a concentration of 128 µg/mL nih.gov. Other studies have confirmed the activity of quinazoline derivatives against both Gram-positive bacteria, such as Staphylococcus aureus, Bacillus subtilis, and Streptococcus pneumoniae, and Gram-negative bacteria, including Pseudomonas aeruginosa ijpsdronline.comeco-vector.comnih.gov.
The structural features of these derivatives play a crucial role in their antimicrobial efficacy. For example, compounds with a naphthyl radical were found to have a bacteriostatic effect against Staphylococcus aureus and Streptococcus pneumoniae, which is attributed to increased hydrophobicity, allowing better penetration of the bacterial cell membrane eco-vector.com. Similarly, derivatives containing an amide group also showed pronounced antimicrobial activity eco-vector.com. Certain synthesized quinazolines have also demonstrated moderate to good antifungal activity against pathogens like Candida albicans and Aspergillus niger ijpsdronline.com.
| Derivative Class | Target Microorganism(s) | Key Findings | Reference |
|---|---|---|---|
| Quinazolinone Schiff bases | E. coli (Gram-negative) | Compounds 4e and 4m showed the highest activity at 128 μg/mL. | nih.gov |
| Substituted quinazolines | B. subtilis, S. aureus, E. coli, P. aeruginosa | Compounds 3a1, 3a2, 3a3, 3b1, and 3b2 demonstrated notable antibacterial activity. | ijpsdronline.com |
| Substituted quinazolines | A. niger, C. albicans | Compounds 3a1 and 3b2 showed good inhibition of fungal growth. | ijpsdronline.com |
| Quinazolin-4(3H)-ones with a naphthyl radical | S. aureus, S. pneumoniae (Gram-positive) | Exhibited bacteriostatic effects. | eco-vector.com |
Mechanism of Action Studies
Understanding the mechanisms by which this compound derivatives exert their pharmacological effects is crucial for their development as therapeutic agents. Research has elucidated several key mechanisms, including enzyme inhibition, receptor antagonism, DNA interaction, and modulation of cellular signaling pathways.
Enzyme Inhibition Studies (e.g., Polymerases, Kinases)
A primary mechanism of action for many quinazoline derivatives is the inhibition of protein kinases. nih.govmdpi.com These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of diseases like cancer ekb.eg. The 4-aminoquinazoline core is a well-established pharmacophore for kinase inhibitors nih.gov.
Derivatives have been developed as potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR) mdpi.comekb.egmdpi.com. For instance, hybrid derivatives of quinazoline-indazole have shown potent cytotoxic activity by targeting the VEGFR-2 kinase enzyme, with one molecule exhibiting an IC50 value of 5.4 nM mdpi.com. Other derivatives have demonstrated dual inhibition of EGFR and VEGFR-2 mdpi.commdpi.com. The inhibitory activity is often potent, with IC50 values in the nanomolar to low micromolar range against various cancer cell lines and specific kinases mdpi.commdpi.com.
Beyond kinases, quinazoline derivatives have been found to inhibit other crucial enzymes. Some benzoquinazoline derivatives interfere with the activity of topoisomerases I and II, enzymes essential for DNA replication and repair nih.gov. Additionally, 2-substituted-quinazoline-4-ones have been identified as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and programmed cell death nih.gov.
| Derivative/Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Quinazoline-indazole hybrid (46) | VEGFR-2 | 5.4 nM | mdpi.com |
| Anilinoquinazoline derivative (16) | EGFR (resistant cell line H1975) | 5.89 µM | mdpi.com |
| Quinazolinone N-acetohydrazide (16) | VEGFR-2 | 0.29 µM | mdpi.com |
| 2-substituted-quinazoline-4-one (U) | PARP-1 | 13.3 nM | nih.gov |
| 2-substituted-quinazoline-4-one (U) | PARP-2 | 67.8 nM | nih.gov |
Receptor Antagonism (e.g., AMPA Receptors, Alpha Adrenergic Receptors)
Quinazoline derivatives have been successfully developed as antagonists for several important physiological receptors.
Alpha Adrenergic Receptors: The quinazoline structure is a core component of several clinically effective α1-adrenergic receptor (α1-AR) antagonists, such as prazosin and doxazosin. nih.govpharmaguideline.comjove.com These agents are used to treat conditions like hypertension. Research has confirmed that the 4-amino group on the quinazoline ring is essential for high-affinity binding to the receptor pharmaguideline.com. New derivatives related to prazosin have been synthesized and shown to act as α1-AR antagonists, demonstrating the scaffold's importance for interacting with all three α1-AR subtypes nih.gov.
AMPA and Kainate Receptors: In the central nervous system, derivatives of quinazoline have been explored as antagonists of excitatory amino acid receptors, specifically AMPA and kainate (KA) receptors. nih.govacs.orgnih.gov The 3-hydroxy-quinazoline-2,4-dione moiety is considered a useful scaffold for developing selective antagonists for these receptors nih.gov. Structural modifications can tune the selectivity; for example, introducing chlorine atoms on the benzofused ring can yield selective Gly/NMDA antagonists, while adding a 6-(1,2,4-triazol-4-yl) group shifts the selectivity toward the AMPA receptor nih.gov. Further studies on 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives have shown that specific substitutions can produce potent and selective AMPA or KA receptor antagonists acs.org.
DNA Binding Agents
The planar aromatic structure of the quinazoline ring system allows its derivatives to interact directly with DNA, representing another significant mechanism for their biological activity nih.gov. These interactions can occur through several modes, leading to the disruption of DNA replication and transcription and ultimately causing cell death nih.gov.
One primary mode of interaction is intercalation , where the planar quinazoline moiety inserts itself between the base pairs of the DNA double helix nih.gov. Another mode is groove binding , where the molecule fits into the minor or major grooves of the DNA nih.gov. For example, studies on novel quinazoline-based pyrimidodiazepines revealed that different derivatives could interact with calf thymus DNA through either intercalation or groove binding nih.gov.
Furthermore, researchers have designed pyridine (B92270) bis-quinazoline derivatives to selectively bind and stabilize non-canonical G-quadruplex (G4) DNA structures nih.gov. These G4 structures are found in regions of the genome that are critical for cellular regulation and are considered promising targets for cancer therapy nih.gov. The binding of quinazoline-pyrimidine ligands to G4 DNA has been shown to be strong and selective, highlighting a novel approach to targeting DNA for therapeutic purposes .
Structure-Activity Relationships (SAR)
The biological activity of quinazoline derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different substituents and their positions on the quinazoline core influence the pharmacological effects of these compounds.
Halogen substituents play a critical role in modulating the electronic properties and reactivity of quinazoline derivatives, which in turn affects their biological activity. The introduction of halogens can influence the molecule's ability to interact with biological targets through various mechanisms. For instance, the presence of a fluorine atom can enhance binding affinity to target proteins. nih.gov Studies on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives have shown that halogen substitution on the phenyl ring increases the affinity for human serum albumin (HSA), with the binding affinity progressively increasing with the atomic number of the halogen. mdpi.comresearchgate.net
The reactivity of halogenated quinazolines is also position-dependent. For example, in bromo-chloro substituted quinazolines, the C-4 position is highly activated due to the α-nitrogen effect, making the C(4)-Cl bond more reactive than other halogen substitutions. mdpi.comresearchgate.net This differential reactivity is a key consideration in the synthesis of polysubstituted quinazoline derivatives. Furthermore, SAR studies have indicated that compounds with chloro or fluoro substituted benzene (B151609) rings often exhibit higher anti-cancer activity. nih.gov
The position of substituents on the quinazoline ring system is a critical determinant of pharmacological activity. Different substitution patterns can lead to significant variations in the biological effects of the resulting compounds.
Substitutions at the C-2 position can significantly influence the compound's activity. For instance, small lipophilic groups at the C-2 position of quinazoline may increase its anticancer activity. nih.gov In some series of quinazolinone derivatives, aliphatic substitutions at the C-2 position have demonstrated good to excellent inhibition of inflammatory gene expression. researchgate.net
The C-4 position is also crucial for activity. The presence of an amine or substituted amine at the C-4 position is often associated with enhanced anti-cancer and anti-microbial activities. nih.gov Specifically, a 4-anilinoquinazoline moiety with substitutions at either the C-6 or C-7 positions is considered a necessary pharmacophore for inhibiting Epidermal Growth Factor Receptor (EGFR) function. ekb.eg
Modifications at the C-6 position are also significant. The introduction of an iodo-group at C-6 has been found to be detrimental to the antimicrobial activity of some 2,4,6-trisubstituted quinazolines. nih.gov Conversely, electron-rich substituents or halogens at the C-6 position are known to enhance potency against bacteria. nih.gov
Substitutions at the C-7 position have been shown to enhance inhibitory efficacy against certain targets. ekb.eg
The following table summarizes the impact of substituent positions on the pharmacological activity of quinazoline derivatives based on various studies:
| Position | Substituent/Modification | Impact on Pharmacological Activity | Reference |
|---|---|---|---|
| C-2 | Small lipophilic groups | Increased anticancer activity | nih.gov |
| C-2 | Aliphatic substitution | Inhibition of inflammatory gene expression | researchgate.net |
| C-4 | Amine or substituted amine | Promoted anti-cancer and anti-microbial activities | nih.gov |
| C-4 | 4-Anilino group (with C-6/C-7 substitution) | Necessary for EGFR inhibition | ekb.eg |
| C-6 | Iodo-group | Detrimental to antimicrobial activity | nih.gov |
| C-6 | Halogens or electron-rich groups | Enhanced antibacterial potency | nih.gov |
| C-7 | Substitution | Enhancement of inhibitory efficacy | ekb.eg |
Molecular docking and other computational methods are invaluable tools in the study of quinazoline derivatives, providing insights into their binding modes and helping to predict their biological activity. ukaazpublications.comnih.govresearchgate.net These techniques allow researchers to visualize the interactions between a ligand (the quinazoline derivative) and its target protein at the molecular level. ukaazpublications.com
Molecular docking studies reveal the specific interactions that stabilize the binding of a quinazoline derivative to its target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net For example, in the context of EGFR inhibition, the N1 and N3 atoms of the quinazoline scaffold can form hinge region binding interactions with key amino acid residues like Met769. nih.gov The quinazoline scaffold itself is often stabilized by hydrophobic interactions with surrounding residues. nih.gov
In other targets, such as VEGFR-2, the N1 atom of the quinazoline scaffold can form a hydrogen bond with Cys919 in the hinge region. nih.gov The nature and pattern of these ligand-protein interactions are crucial for the inhibitory activity of the compound.
Computational studies can also be used to predict the binding affinity of a compound for its target, often expressed as a docking score. ukaazpublications.com These scores provide a quantitative estimate of how strongly a ligand will bind to a protein. For instance, docking studies of a 2-methyl-4-anilinoquinazoline derivative in the colchicine binding site of tubulin yielded a docked score of -8.68 kcal/mol, suggesting good binding affinity. nih.gov Similarly, the same compound docked in VEGFR-2 had a score of -10.71 kcal/mol. nih.gov These predictions can help in prioritizing compounds for synthesis and biological testing.
The following table presents examples of docking scores for quinazoline derivatives against various protein targets:
| Compound Series/Derivative | Protein Target | Docked Score (kcal/mol) | Reference |
|---|---|---|---|
| 2-Methyl-4-anilinoquinazoline (Compound 1) | Tubulin (Colchicine site) | -8.68 | nih.gov |
| 4-Anilinoquinazoline (Compound 5) | Tubulin (Colchicine site) | -8.43 | nih.gov |
| Series I (Compounds 2-4) | Tubulin (Colchicine site) | -8.17 to -9.83 | nih.gov |
| Series II (Compounds 5-7) | Tubulin (Colchicine site) | -8.06 to -8.67 | nih.gov |
| 2-Methyl-4-anilinoquinazoline (Compound 1) | VEGFR-2 | -10.71 | nih.gov |
| 4-Anilinoquinazoline (Compound 5) | VEGFR-2 | -9.32 | nih.gov |
| Series I | VEGFR-2 | -10.71 to -12.15 | nih.gov |
| Series III | VEGFR-2 | -10.66 to -12.00 | nih.gov |
| 2-Methyl-4-anilinoquinazoline (Compound 1) | EGFR | -8.68 | nih.gov |
Molecular Docking and Computational Studies
Preclinical and Clinical Relevance of Quinazoline Analogs
Quinazoline analogs represent a clinically significant class of compounds, particularly in the field of oncology. nih.gov Several quinazoline-based drugs are approved for clinical use, and many more are in various stages of preclinical and clinical development. nih.govbohrium.com These compounds primarily exert their anticancer effects by inhibiting protein kinases, such as EGFR and VEGFR, which are crucial for cancer cell growth and proliferation. nih.govmdpi.com
The development of quinazoline-based kinase inhibitors has progressed through multiple generations, each aimed at overcoming resistance mechanisms and improving efficacy. mdpi.com For example, while first-generation EGFR inhibitors like gefitinib and erlotinib are effective against certain EGFR mutations, resistance often develops. mdpi.commdpi.com Second-generation inhibitors, such as afatinib, were designed to bind irreversibly to the kinase, offering a potential solution to this resistance. mdpi.com
The preclinical evaluation of novel quinazoline derivatives continues to identify promising new therapeutic candidates. For instance, some newly synthesized quinazoline derivatives have shown potent cytotoxic activity against various cancer cell lines and have demonstrated the ability to inhibit tumor growth in vivo. mdpi.com These findings underscore the ongoing importance of the quinazoline scaffold in the discovery and development of new anticancer agents.
FDA-Approved Quinazoline-Containing Compounds
The quinazoline core is a key feature of several highly successful targeted cancer therapies approved by the U.S. Food and Drug Administration (FDA). These drugs primarily function as protein kinase inhibitors, targeting the signaling pathways that drive the growth and proliferation of cancer cells. The benzene ring fused to a pyrimidine (B1678525) ring in the quinazoline structure provides a scaffold that can be readily modified to achieve high affinity and selectivity for the ATP-binding site of specific protein kinases.
Notable FDA-approved drugs incorporating the quinazoline moiety include:
Gefitinib: Approved in 2003, gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is indicated for the treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have specific EGFR mutations. By blocking the EGFR signaling pathway, gefitinib inhibits tumor cell growth, proliferation, and survival.
Erlotinib: Another EGFR-TKI, erlotinib received FDA approval in 2004 for the treatment of locally advanced or metastatic NSCLC. Its application was later expanded to include first-line treatment of patients with metastatic NSCLC with EGFR exon 19 deletions or exon 21 (L858R) substitution mutations, and in combination with gemcitabine for the treatment of advanced pancreatic cancer.
Lapatinib: Approved in 2007, lapatinib is a dual tyrosine kinase inhibitor that targets both EGFR and human epidermal growth factor receptor 2 (HER2). It is used in combination with other agents for the treatment of HER2-positive advanced or metastatic breast cancer.
Vandetanib: This oral kinase inhibitor was approved in 2011 for the treatment of symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease. Vandetanib targets multiple kinases, including VEGFR, EGFR, and the RET-tyrosine kinase.
Afatinib: An irreversible pan-HER family inhibitor, afatinib was approved in 2013 for the first-line treatment of patients with metastatic NSCLC whose tumors have EGFR exon 19 deletions or exon 21 (L858R) substitution mutations. Its irreversible binding to the kinase domain results in a sustained inhibition of signaling.
These compounds underscore the therapeutic significance of the quinazoline scaffold in modern oncology, providing effective treatment options for specific patient populations defined by molecular markers.
| Drug Name | Year of FDA Approval | Mechanism of Action | Primary Therapeutic Indications |
| Gefitinib | 2003 | EGFR Tyrosine Kinase Inhibitor | Metastatic Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations |
| Erlotinib | 2004 | EGFR Tyrosine Kinase Inhibitor | Metastatic NSCLC with EGFR mutations, Pancreatic Cancer |
| Lapatinib | 2007 | Dual EGFR and HER2 Tyrosine Kinase Inhibitor | HER2-Positive Advanced or Metastatic Breast Cancer |
| Vandetanib | 2011 | Multi-Kinase Inhibitor (VEGFR, EGFR, RET) | Medullary Thyroid Cancer |
| Afatinib | 2013 | Irreversible Pan-HER Family Inhibitor | Metastatic NSCLC with EGFR mutations |
Experimental Therapeutic Agents in Clinical Trials
Building on the success of FDA-approved quinazoline-based drugs, numerous novel derivatives are currently in various phases of clinical development. These experimental agents often aim to overcome the limitations of earlier drugs, such as acquired resistance, or to target different kinases implicated in cancer and other diseases. The structural modifications of the quinazoline core in these investigational compounds are designed to enhance potency, improve selectivity, and broaden the spectrum of activity.
One prominent example of a quinazoline derivative that has undergone extensive clinical evaluation is Dacomitinib . This second-generation, irreversible pan-HER inhibitor has been studied in numerous clinical trials. The pivotal ARCHER 1050 trial, a Phase III study, compared dacomitinib with gefitinib for the first-line treatment of patients with advanced, EGFR-mutated NSCLC. The results demonstrated a statistically significant improvement in progression-free survival for patients treated with dacomitinib. nih.gov Dacomitinib has also been investigated in combination with other targeted agents in early-phase clinical trials for advanced solid tumors. aacrjournals.orgnih.gov
Another significant experimental agent is Osimertinib (formerly AZD9291), a third-generation EGFR-TKI. While now an approved drug, its development pathway through clinical trials is illustrative. Osimertinib was specifically designed to target the T790M resistance mutation, which often develops in patients with EGFR-mutant NSCLC after treatment with first- or second-generation EGFR-TKIs. The AURA3 Phase III trial demonstrated the superiority of osimertinib over platinum-based chemotherapy in patients with T790M-positive advanced NSCLC who had progressed on a prior EGFR-TKI. astrazenecaclinicaltrials.com Numerous other trials have explored osimertinib in different settings, including as a first-line treatment and in combination with other therapies. mskcc.orgnih.govclinicaltrials.gov
The clinical development of these and other quinazoline derivatives highlights the ongoing efforts to refine and expand the therapeutic utility of this important class of compounds. Research is focused on identifying novel targets, understanding mechanisms of resistance, and developing combination strategies to improve patient outcomes. ijpba.info
| Experimental Agent | Target/Mechanism of Action | Therapeutic Area | Notable Clinical Trial(s) |
| Dacomitinib | Irreversible Pan-HER Inhibitor | Non-Small Cell Lung Cancer (NSCLC) | ARCHER 1050 (Phase III) nih.gov |
| Osimertinib (AZD9291) | Third-generation EGFR-TKI (targets T790M mutation) | Non-Small Cell Lung Cancer (NSCLC) | AURA3 (Phase III) astrazenecaclinicaltrials.com |
Crystallographic and Structural Studies
Single-Crystal X-ray Diffraction Analysis of 2,4-Dichloro-7-fluoroquinazoline
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline solid. rigaku.com This method has been employed to determine the detailed solid-state structure of this compound, revealing key features of its molecular geometry and the interactions that govern its crystal packing. The crystallographic data for this compound are summarized in the table below.
| Crystal Data | |
| Molecular Formula | C₈H₃Cl₂FN₂ |
| Molecular Weight | 217.02 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8257 (3) |
| b (Å) | 15.0664 (9) |
| c (Å) | 14.3453 (6) |
| β (°) | 95.102 (5) |
| V (ų) | 823.59 (9) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.750 |
| F(000) | 432 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 293 |
| Crystal Size (mm) | 0.35 × 0.30 × 0.25 |
| Data sourced from Gao et al. (2012) nih.gov |
The single-crystal X-ray diffraction analysis of this compound shows that the molecule is essentially planar. nih.govnih.gov The maximum deviation from the mean plane of the molecule is a mere 0.018(2) Å, indicating a high degree of planarity for the fused ring system. nih.govnih.gov This planarity is a characteristic feature of many aromatic and heteroaromatic compounds and influences their electronic properties and intermolecular interactions.
Spectroscopic Characterization of this compound and its Intermediates
Spectroscopic methods are indispensable for confirming the identity and purity of a synthesized compound and for providing insights into its electronic and vibrational properties.
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, its molecular formula is C₈H₃Cl₂FN₂ and it has a molecular weight of 217.027 g/mol . chemsrc.com This technique is also invaluable for identifying intermediates and byproducts in a synthetic pathway. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are frequently employed in the analysis of quinazoline (B50416) derivatives to confirm the mass of the target molecule with high accuracy and to separate and identify components in a reaction mixture. bldpharm.comuni.lu
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. While a specific IR spectrum for this compound is not detailed in the search results, the IR spectra of related quinazoline compounds have been reported. nist.gov For this compound, one would expect to observe characteristic absorption bands for the C-Cl, C-F, C=N, and C=C bonds, as well as the aromatic C-H stretching and bending vibrations, which would help to confirm the presence of the quinazoline core and the chloro and fluoro substituents.
Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways
The established synthesis of 2,4-dichloro-7-fluoroquinazoline, while effective, follows a traditional multi-step process. nih.gov Future research will likely focus on developing more streamlined, efficient, and environmentally friendly synthetic strategies. Modern synthetic chemistry offers several promising avenues:
C-H Bond Activation/Amination: Recent advances have enabled the direct amination of C-H bonds, a powerful tool for constructing nitrogen-containing heterocyclic rings. frontiersin.org Investigating the use of catalysts, such as molecular iodine, to facilitate the C-H amination of appropriately substituted benzene (B151609) derivatives could provide a novel and more direct route to the quinazoline (B50416) skeleton. frontiersin.org
Flow Chemistry: Continuous flow synthesis offers improved safety, scalability, and control over reaction parameters compared to traditional batch processing. Applying flow chemistry to the key cyclization and chlorination steps in the synthesis of this compound could lead to higher yields, improved purity, and a more industrially scalable process.
The exploration of these modern synthetic methodologies aims to make this compound and its derivatives more accessible and economical to produce for further research and development.
Design and Synthesis of New this compound Analogs with Enhanced Bioactivity
This compound serves as an excellent scaffold for developing new therapeutic agents due to the reactivity of its two chlorine atoms, which allows for selective substitution. The design and synthesis of new analogs are primarily driven by the goal of enhancing potency and selectivity for specific biological targets.
The quinazoline nucleus is a well-established pharmacophore, particularly for inhibiting protein kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Several FDA-approved anticancer drugs, such as Iressa (Gefitinib) and Tarceva (Erlotinib), are based on a quinazoline structure. nih.gov Future research will build on this success by synthesizing novel derivatives of this compound with tailored modifications to improve their interaction with target enzymes.
Key strategies for designing new analogs include:
Substitution at the C-4 Position: The C-4 chlorine is highly susceptible to nucleophilic substitution. Introducing a variety of aniline (B41778) or phenol (B47542) derivatives at this position can modulate the compound's binding affinity and selectivity for kinase targets.
Modification at the C-2 Position: The C-2 position can also be modified, often to introduce groups that can form additional interactions within the target's binding site or improve the compound's pharmacokinetic properties. frontiersin.org
Introduction of Diverse Moieties: Incorporating other bioactive heterocyclic motifs, such as triazoles or thiazoles, onto the quinazoline framework has been shown to yield compounds with potent anticancer activity. nih.gov
For instance, a study on 2,4-disubstituted quinazolines demonstrated that different functional groups could confer significant growth inhibition against various cancer cell lines, including breast and gastric cancer. nih.gov By systematically exploring the chemical space around the this compound core, researchers can develop new lead compounds with superior efficacy.
Advanced Computational Modeling and Drug Design
In silico techniques are indispensable in modern drug discovery, enabling a more rational and efficient design process. Advanced computational modeling can be applied to the this compound scaffold to predict the biological activity of novel analogs before their synthesis, saving significant time and resources.
Future computational efforts will likely involve:
Molecular Docking: This technique simulates the interaction between a small molecule (a quinazoline analog) and a macromolecular target (such as a protein kinase). Docking studies can predict the binding pose and affinity of new derivatives, helping to prioritize the most promising candidates for synthesis. nih.govmdpi.comresearchgate.net For example, docking can reveal key hydrogen bonds and hydrophobic interactions between a proposed analog and the amino acid residues in the EGFR binding site. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By developing a QSAR model for this compound derivatives, researchers can predict the potency of new, unsynthesized analogs.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more detailed understanding of binding stability and the conformational changes that may occur upon binding.
The crystal structure of this compound has been solved, providing precise atomic coordinates that serve as a valuable starting point for these computational models. nih.govnih.gov This structural data, combined with predictive modeling, will guide the intelligent design of the next generation of quinazoline-based therapeutics.
Investigation of Broader Therapeutic Applications
While the primary focus of research on quinazoline derivatives has been cancer, the inherent chemical versatility of the quinazoline scaffold suggests a much broader therapeutic potential. ontosight.aiwisdomlib.org Derivatives have shown a wide array of pharmacological effects, and future investigations should systematically explore these possibilities for analogs of this compound.
Potential new therapeutic areas for investigation include:
Anti-inflammatory Agents: Quinazoline derivatives have been reported to possess anti-inflammatory properties. nih.gov New analogs could be screened for their ability to inhibit key inflammatory mediators, potentially leading to treatments for chronic inflammatory diseases.
Anticonvulsant Activity: Certain quinazolinone structures have demonstrated efficacy in animal models of epilepsy. wisdomlib.org Designing and screening a library of this compound derivatives could identify novel candidates for treating seizure disorders.
Antibacterial and Antiviral Agents: The quinazoline nucleus is present in compounds with known antibacterial and antiviral activities. frontiersin.org Given the growing threat of antimicrobial resistance, exploring the potential of new quinazoline analogs to combat infectious diseases is a critical area of research.
Other Kinase-Related Disorders: Beyond cancer, kinases play crucial roles in many other diseases. Analogs could be designed and tested as inhibitors for kinases involved in neurological or metabolic disorders.
By expanding the scope of biological screening, the full therapeutic potential of the this compound scaffold can be explored, potentially yielding novel treatments for a wide range of human diseases. ontosight.ai
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-Dichloro-7-fluoroquinazoline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, halogenated quinazoline derivatives are often prepared using fluorinated intermediates (e.g., 4-fluorobenzoic acid derivatives) under controlled temperature (80–120°C) and anhydrous conditions to avoid hydrolysis of reactive chloro/fluoro groups . Optimizing stoichiometry of chlorinating agents (e.g., POCl₃) and fluorinating reagents (e.g., Selectfluor) is critical. Yield improvements (≥70%) are achievable by monitoring reaction progress via TLC or HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of techniques:
- NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns and halogen positions.
- Mass spectrometry (HRMS) for molecular ion validation.
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination. SHELX programs are widely used for refinement .
- Elemental analysis to verify stoichiometric ratios of C, H, N, and halogens .
Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?
- Methodological Answer : The 2- and 4-chloro groups are more reactive than the 7-fluoro group due to weaker C-Cl bonds. In polar aprotic solvents (e.g., DMF), amines or thiols selectively substitute the 4-chloro position first. Fluorine’s electron-withdrawing effect stabilizes the quinazoline ring but reduces reactivity at the 7-position. Kinetic studies using UV-Vis spectroscopy can track substitution rates .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to map electrostatic potentials and identify reactive sites.
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinase enzymes).
- Validate predictions with SAR (structure-activity relationship) studies, correlating substituent effects (e.g., replacing Cl with Br) with experimental IC₅₀ values .
Q. How should researchers address contradictory data in solubility or stability studies of this compound?
- Methodological Answer :
- Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests).
- Apply statistical frameworks (e.g., ANOVA) to identify outliers or systematic errors.
- Cross-reference with public datasets (e.g., PubChem solubility entries) while adhering to open-data principles to ensure transparency .
Q. What strategies optimize the regioselective functionalization of this compound for drug-discovery pipelines?
- Methodological Answer :
- Protecting group chemistry : Temporarily block the 7-fluoro site with trimethylsilyl groups to direct substitution to Cl positions.
- Catalytic methods : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for arylations at the 4-position.
- Microwave-assisted synthesis to enhance reaction specificity and reduce byproducts .
Q. How can crystallographic data resolve ambiguities in the tautomeric forms of this compound derivatives?
- Methodological Answer :
- Grow single crystals via slow evaporation in solvents like dichloromethane/hexane.
- Refine structures using SHELXL to model hydrogen bonding and tautomeric equilibria (e.g., keto-enol forms). Compare experimental bond lengths/angles with DFT-optimized geometries .
Data and Method Validation
Q. What analytical criteria establish reproducibility in synthesizing this compound?
- Methodological Answer :
- Report detailed reaction parameters : solvent purity, catalyst batch, and drying protocols.
- Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR for quantitative analysis.
- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing synthetic protocols .
Q. How should researchers mitigate halogen-bonding interference in biological assays involving this compound?
- Methodological Answer :
- Perform control experiments with non-halogenated analogs to isolate halogen-bonding effects.
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and differentiate specific vs. nonspecific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
